molecular formula C32H60N4 B13391775 2-Prop-1-enylpiperidine

2-Prop-1-enylpiperidine

Cat. No.: B13391775
M. Wt: 500.8 g/mol
InChI Key: GHMVBFDWMQNFSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Prop-1-enylpiperidine can be achieved through various methods. One common approach involves the reaction of piperidine with prop-1-enyl halides under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound often involves continuous flow reactions to ensure high yield and purity. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Prop-1-enylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), tetrahydrofuran (THF) solvent.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated piperidine derivatives.

    Substitution: Functionalized piperidine derivatives.

Properties

Molecular Formula

C32H60N4

Molecular Weight

500.8 g/mol

IUPAC Name

2-prop-1-enylpiperidine

InChI

InChI=1S/4C8H15N/c4*1-2-5-8-6-3-4-7-9-8/h4*2,5,8-9H,3-4,6-7H2,1H3

InChI Key

GHMVBFDWMQNFSU-UHFFFAOYSA-N

Canonical SMILES

CC=CC1CCCCN1.CC=CC1CCCCN1.CC=CC1CCCCN1.CC=CC1CCCCN1

Origin of Product

United States

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